tert-Butyl 9-bromononanoate
Description
Contextual Significance in Organic Synthesis and Materials Science
In organic synthesis, tert-Butyl 9-bromononanoate serves as a versatile building block. The presence of two different reactive sites, the bromine atom and the ester group, allows for sequential and selective chemical modifications. The bromine atom can participate in a variety of coupling reactions and nucleophilic substitutions, while the tert-butyl ester group can be hydrolyzed under specific conditions to reveal a carboxylic acid. This dual functionality is highly sought after for the construction of complex organic molecules, including pharmaceuticals and biologically active compounds. google.comgoogleapis.comgoogle.comgoogle.com
In the realm of materials science, this compound and its analogues are utilized in the development of new materials with tailored properties. The long alkyl chain can be incorporated into polymers or self-assembling monolayers to modify surface properties, such as hydrophobicity and biocompatibility. The bromine atom can act as an initiator for certain types of polymerization reactions, enabling the growth of polymer chains from a surface or a core molecule.
Rationale for Academic Investigation of Brominated Alkyl Esters
The academic interest in brominated alkyl esters, such as this compound, stems from their fundamental role in synthetic chemistry. rsc.orgrcsi.comresearcher.life Alkyl bromides are important intermediates for creating new carbon-carbon and carbon-heteroatom bonds, which are the cornerstones of organic synthesis. rsc.org The ester group, particularly the bulky tert-butyl ester, provides a protective group for a carboxylic acid functionality that can be selectively removed without affecting other parts of the molecule.
Researchers are continually exploring new methods for the synthesis of brominated alkyl esters with high efficiency and stereoselectivity. rsc.orgrcsi.com Studies often focus on developing milder reaction conditions and improving the tolerance of various functional groups. rsc.org The investigation of these compounds contributes to a deeper understanding of reaction mechanisms and the development of novel synthetic strategies. rsc.orgrcsi.com
Overview of Research Domains for this compound and its Analogues
The research applications of this compound and its related compounds are diverse. One significant area is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents. In this context, the brominated ester acts as a linker to connect a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein. google.comgoogleapis.comgoogle.comgoogle.com
Another major research domain is in polymer chemistry. Analogues of this compound are used as initiators for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of well-defined polymers with specific architectures. These polymers can be used in a variety of applications, including drug delivery, coatings, and advanced materials.
Furthermore, these compounds are employed in the study of self-assembled monolayers on various substrates. By attaching these molecules to a surface, researchers can systematically alter the surface chemistry and study its effect on properties like wetting, adhesion, and protein adsorption. This is crucial for the development of new biomaterials and electronic devices.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 135982-11-5 |
| Molecular Formula | C13H25BrO2 |
| Molecular Weight | 293.24 g/mol |
| Physical Form | Solid or liquid |
| Purity | 97% |
| Storage Temperature | 2-8°C |
Table 1: Physicochemical data for this compound. sigmaaldrich.comsigmaaldrich.com
Synthesis of this compound
A common method for the synthesis of this compound involves the esterification of 9-bromononanoic acid. In a typical procedure, 9-bromononanoic acid is dissolved in tert-butyl acetate, and a catalytic amount of perchloric acid is added. The reaction mixture is stirred, and after completion, it is worked up to isolate the desired product. googleapis.comgoogle.com
Research Applications of this compound
| Research Area | Application |
| Medicinal Chemistry | Synthesis of PROTACs and other bioactive molecules. google.comgoogleapis.comgoogle.comgoogle.com |
| Materials Science | Surface modification and polymer synthesis. |
| Organic Synthesis | Versatile building block for complex molecule synthesis. google.com |
Table 2: Overview of research applications for this compound.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 9-bromononanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BrO2/c1-13(2,3)16-12(15)10-8-6-4-5-7-9-11-14/h4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLVMKFWHUUVAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving Tert Butyl 9 Bromononanoate
Reactivity at the Brominated Primary Alkyl Chain
The presence of a bromine atom at the terminus of the nine-carbon chain in tert-butyl 9-bromononanoate dictates its reactivity at this position. The carbon-bromine bond is polar, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. This reactivity is primarily governed by two competing mechanisms: bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2).
In the SN2 mechanism, a nucleophile directly attacks the electrophilic carbon atom bearing the bromine, leading to the displacement of the bromide ion in a single, concerted step. masterorganicchemistry.com This process results in the formation of a new carbon-nucleophile bond and inversion of stereochemistry if the carbon were chiral. For a primary alkyl halide like this compound, the SN2 pathway is generally favored due to minimal steric hindrance at the reaction center. chemistrysteps.commsu.edu
The rate of the SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. libretexts.org Strong, non-bulky nucleophiles are particularly effective in promoting SN2 reactions. chemistrysteps.com
Table 1: Examples of Nucleophiles in SN2 Reactions of Primary Alkyl Bromides
| Nucleophile | Product Functional Group |
| Hydroxide (B78521) ion (OH⁻) | Alcohol |
| Alkoxide ion (RO⁻) | Ether |
| Cyanide ion (CN⁻) | Nitrile |
| Azide (B81097) ion (N₃⁻) | Azide |
| Thiolate ion (RS⁻) | Thioether |
This table provides a general overview of common nucleophiles and the resulting functional groups in SN2 reactions with primary alkyl bromides.
Competing with the SN2 pathway is the E2 elimination reaction. In this mechanism, a base abstracts a proton from the carbon atom adjacent (beta) to the carbon bearing the bromine. msu.edu This abstraction occurs concurrently with the departure of the bromide ion, leading to the formation of a double bond (an alkene). libretexts.org The E2 reaction is a single-step process and is bimolecular, with its rate depending on the concentrations of both the substrate and the base. ucsb.edu
For this compound, the E2 reaction would result in the formation of tert-butyl non-8-enoate. Strong, sterically hindered bases favor the E2 pathway. chemistrysteps.comlibretexts.org
The competition between SN2 and E2 reactions for a primary alkyl halide like this compound is influenced by several key factors:
Nature of the Nucleophile/Base: Strong, non-bulky bases that are also good nucleophiles (e.g., hydroxide, alkoxides) can lead to a mixture of SN2 and E2 products. masterorganicchemistry.com Strong, sterically hindered bases, such as potassium tert-butoxide (t-BuOK), strongly favor E2 elimination as their bulkiness impedes their ability to act as a nucleophile at the sterically accessible primary carbon. chemistrysteps.commasterorganicchemistry.com
Reaction Temperature: Higher temperatures generally favor elimination reactions over substitution reactions. masterorganicchemistry.comstackexchange.com This is because elimination reactions typically have a higher activation energy and result in an increase in the number of molecules, leading to a more positive entropy change. stackexchange.com
Solvent: Polar aprotic solvents (e.g., acetone, DMSO) tend to favor SN2 reactions, while polar protic solvents (e.g., ethanol) can favor both, but may also promote E2 with strong bases.
Table 2: Predicted Major Reaction Pathway for Primary Alkyl Halides
| Nucleophile/Base | Conditions | Major Pathway |
| Strong, unhindered base/good nucleophile | Low Temperature | SN2 |
| Strong, unhindered base/good nucleophile | High Temperature | E2 |
| Strong, hindered base | Any Temperature | E2 |
| Weak base/good nucleophile | Any Temperature | SN2 |
This table provides a general guide to predicting the major reaction pathway based on the nature of the nucleophile/base and reaction temperature for primary alkyl halides.
Mechanisms of tert-Butyl Ester Cleavage and Transformations
The tert-butyl ester group in this compound is a common protecting group for the carboxylic acid functionality. Its cleavage is a critical step in many synthetic sequences and can be achieved under either acidic or basic conditions, each proceeding through a distinct mechanism.
Under acidic conditions, the tert-butyl ester undergoes cleavage via a unimolecular mechanism (AAL1). oup.com The reaction is initiated by the protonation of the carbonyl oxygen of the ester. oup.comresearchgate.net This is followed by the cleavage of the alkyl-oxygen bond to form a relatively stable tertiary carbocation (the tert-butyl cation) and the carboxylic acid. researchgate.netcdnsciencepub.com The tert-butyl cation can then be trapped by a nucleophile, such as water (hydrolysis) or an alcohol (alcoholysis), or it can eliminate a proton to form isobutylene (B52900). stackexchange.com
The stability of the tertiary carbocation intermediate is a key driving force for this mechanism. chegg.com This pathway is distinct from the acid-catalyzed hydrolysis of primary or secondary esters, which typically proceed through a bimolecular (AAC2) mechanism involving nucleophilic attack of water on the protonated carbonyl carbon. oup.comactachemscand.org
The base-mediated hydrolysis of esters, also known as saponification, typically proceeds through a bimolecular nucleophilic acyl substitution mechanism (BAC2). masterorganicchemistry.com This process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. masterorganicchemistry.com This leads to the formation of a tetrahedral intermediate, which then collapses to expel the alkoxide leaving group. In the case of this compound, the leaving group would be the tert-butoxide ion.
However, tert-butyl esters are notably resistant to saponification under standard conditions due to the steric hindrance of the bulky tert-butyl group, which impedes the initial nucleophilic attack. arkat-usa.org While challenging, specialized conditions, such as using poorly solvated hydroxide ions in non-aqueous media, have been developed to effect the saponification of hindered esters. arkat-usa.org The reaction ultimately yields the carboxylate salt, which upon acidic workup, gives the corresponding carboxylic acid. masterorganicchemistry.comchemguide.co.uk
Transesterification Reactions
Transesterification is a crucial class of organic reactions wherein the alkoxy group of an ester is exchanged with that of an alcohol. This process is typically catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com In the context of this compound, transesterification would involve the substitution of the tert-butoxy (B1229062) group with a different alkoxy group from an alcohol.
The mechanism of transesterification can proceed via two primary pathways, contingent on the catalytic conditions employed. masterorganicchemistry.com
Acid-Catalyzed Transesterification:
Under acidic conditions, the carbonyl oxygen of the this compound is protonated by the acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol molecule. The subsequent tetrahedral intermediate then undergoes a series of proton transfer steps, culminating in the elimination of tert-butanol (B103910) and the formation of a new ester. The reaction is reversible, and the equilibrium can be shifted towards the product by removing one of the products, such as tert-butanol. wikipedia.orgmasterorganicchemistry.com
Base-Catalyzed Transesterification:
In the presence of a base, the alcohol reactant is deprotonated to form a more nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of this compound, leading to the formation of a tetrahedral intermediate. The collapse of this intermediate results in the elimination of the tert-butoxide leaving group and the generation of the new ester. masterorganicchemistry.com
While the general principles of transesterification are well-established wikipedia.orgmasterorganicchemistry.com, specific studies detailing the catalysts and reaction kinetics for this compound are not extensively documented in publicly available literature. However, various catalysts are known to be effective for the transesterification of tert-butyl esters in general. For instance, scandium(III) triflate has been reported to catalyze the direct transesterification of carboxylic esters in boiling alcohols. organic-chemistry.org Additionally, borane (B79455) catalysts have been utilized for the transesterification of unsaturated tert-butyl esters. rsc.org Enzyme-catalyzed transesterification, using lipases, also presents a mild and selective alternative. nih.gov
Interactive Data Table: General Catalysts for Transesterification of Esters
| Catalyst Type | Example Catalyst | Typical Conditions | Reference |
| Acid | Sulfuric Acid | Acidic, often with heat | wikipedia.org |
| Base | Sodium Methoxide | Basic, anhydrous | masterorganicchemistry.com |
| Lewis Acid | Scandium(III) Triflate | Neutral, heat | organic-chemistry.org |
| Organocatalyst | N-Heterocyclic Carbenes | Mild, neutral | organic-chemistry.org |
| Enzyme | Lipase (e.g., Novozym 435) | Mild, neutral, aqueous or organic solvent | nih.gov |
Radical-Mediated Cleavage Pathways of tert-Butyl Esters
The tert-butyl ester group can be cleaved through radical-mediated pathways. These methods offer an alternative to traditional acidic or basic hydrolysis and can be advantageous when other sensitive functional groups are present in the molecule.
One notable method involves the use of the tris(4-bromophenyl)aminium radical cation, often referred to as "magic blue" (MB•+), in conjunction with a silane (B1218182) like triethylsilane. organic-chemistry.org This system facilitates the catalytic deprotection of tert-butyl esters under mild conditions. The proposed mechanism involves the activation of the Si-H bond by the radical cation, leading to the cleavage of the C-O bond of the tert-butyl group. organic-chemistry.org
Another approach to radical-mediated cleavage involves the generation of a tert-butoxyl radical. This can be achieved through various means, such as the decomposition of tert-butyl hydroperoxide. nih.gov The tert-butoxyl radical can undergo β-methyl scission to produce a methyl radical and acetone. mdpi.com While this is a known pathway for the tert-butoxyl radical, its direct application to the cleavage of the tert-butyl ester of 9-bromononanoic acid has not been specifically detailed.
It is important to note that the presence of the bromine atom in this compound could potentially influence radical reactions. The C-Br bond can also undergo homolytic cleavage under certain conditions, leading to the formation of a carbon-centered radical. The selectivity of radical reactions would therefore depend on the specific reagents and conditions employed.
Derivatization and Functionalization of Tert Butyl 9 Bromononanoate
Conversion of the Bromide Moiety to Other Functional Groups
The terminal carbon-bromine (C-Br) bond is the primary site for transformations involving nucleophilic substitution, elimination, and transition metal-catalyzed cross-coupling reactions.
The primary alkyl bromide in tert-butyl 9-bromononanoate is susceptible to nucleophilic attack, typically proceeding through an SN2 mechanism. This pathway is favored due to the unhindered nature of the carbon atom bearing the bromine, which allows for backside attack by a nucleophile.
Alcohols: The bromide can be displaced by a hydroxide (B78521) source, such as aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH), to yield tert-butyl 9-hydroxynonanoate. The reaction is typically conducted in a mixed solvent system (e.g., water/THF) to ensure solubility of the organic substrate.
Amines: Direct reaction with ammonia (B1221849) can yield the primary amine, though this can lead to over-alkylation. A more controlled approach involves the Gabriel synthesis, using potassium phthalimide (B116566) followed by hydrolysis, or the use of sodium azide (B81097) (NaN₃) to form an intermediate alkyl azide. The azide is then reduced to the primary amine, tert-butyl 9-aminononanoate, using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Ethers: Ethers can be synthesized via the Williamson ether synthesis, where an alkoxide nucleophile displaces the bromide. For example, reacting this compound with sodium ethoxide (NaOEt) in ethanol (B145695) would yield tert-butyl 9-ethoxynonanoate.
| Nucleophile | Reagent Example | Product | Reaction Type |
| Hydroxide | Sodium Hydroxide (NaOH) | tert-Butyl 9-hydroxynonanoate | SN2 Substitution |
| Azide | Sodium Azide (NaN₃) | tert-Butyl 9-azidononanoate | SN2 Substitution |
| Alkoxide | Sodium Ethoxide (NaOEt) | tert-Butyl 9-ethoxynonanoate | Williamson Ether Synthesis |
| Phthalimide | Potassium Phthalimide | N-(9-(tert-butoxy)-9-oxononyl)phthalimide | Gabriel Synthesis |
While SN2 reactions are common for primary alkyl halides, elimination reactions can be induced to form an alkene. libretexts.org This typically requires a strong, sterically hindered base that preferentially removes a β-hydrogen rather than acting as a nucleophile. libretexts.orgucsb.edu For this compound, treatment with a base like potassium tert-butoxide (KOC(CH₃)₃) would favor an E2 elimination mechanism. ucsb.edu This reaction results in the formation of tert-butyl non-8-enoate and the byproducts potassium bromide and tert-butanol (B103910). The use of a bulky base is crucial to minimize the competing SN2 substitution pathway. libretexts.org
The C-Br bond can participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. nih.gov These methods are powerful tools for chain extension and the construction of more complex molecular architectures.
Suzuki Coupling: In a Suzuki reaction, the alkyl bromide can be coupled with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov For example, reacting this compound with phenylboronic acid would yield tert-butyl 9-phenylnonanoate.
Negishi Coupling: The Negishi coupling involves the reaction of the alkyl bromide with an organozinc reagent. nih.gov This method is known for its high functional group tolerance.
Stille Coupling: This reaction couples the alkyl bromide with an organostannane reagent, such as tributyl(vinyl)tin, to introduce unsaturation or aryl groups at the terminus of the chain.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting C-C Bond |
| Suzuki | Organoboron Reagent | Pd complex + Base (e.g., K₂CO₃) | sp³-sp² or sp³-sp³ |
| Negishi | Organozinc Reagent | Pd or Ni complex | sp³-sp², sp³-sp³, etc. |
| Stille | Organostannane Reagent | Pd complex | sp³-sp² or sp³-sp |
Transformations of the tert-Butyl Ester Group
The tert-butyl ester is a robust protecting group for the carboxylic acid functionality. It is resistant to many nucleophiles and basic conditions but can be selectively cleaved under acidic conditions.
The most common method for deprotecting a tert-butyl ester is through acid-catalyzed hydrolysis. stackexchange.com The bulky tert-butyl group stabilizes the formation of a tertiary carbocation, facilitating cleavage of the C-O bond. stackexchange.com Treatment with a strong acid like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM), efficiently removes the tert-butyl group to yield 9-bromononanoic acid. nih.gov The byproducts are gaseous isobutylene (B52900) and TFA, making for a clean reaction workup. stackexchange.com This method is highly selective, as the alkyl bromide moiety is stable under these acidic conditions. Other methods, such as using zinc bromide (ZnBr₂) in DCM or heating with silica (B1680970) gel in toluene, have also been reported for the chemoselective cleavage of tert-butyl esters in the presence of other sensitive groups. nih.govsigmaaldrich.comresearchgate.net
While direct hydrolysis is common, the tert-butyl ester can also be converted to other esters via transesterification. This reaction involves treating this compound with a different alcohol (e.g., methanol (B129727) or ethanol) under acidic catalysis (e.g., H₂SO₄ or HCl). The reaction equilibrium is typically driven forward by using the new alcohol as the solvent. This allows for the synthesis of various alkyl esters, such as methyl 9-bromononanoate or ethyl 9-bromononanoate, while preserving the terminal bromide for subsequent functionalization.
Reduction of the Ester to Alcohols
The conversion of the ester functional group in this compound to a primary alcohol represents a key derivatization, yielding 9-bromo-1-nonanol (B138564). This transformation is typically achieved through the use of powerful reducing agents, with lithium aluminum hydride (LiAlH4) being a prominent reagent for this purpose. The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the ester.
The chemoselectivity of this reduction is a critical consideration, as this compound possesses two functional groups susceptible to reduction: the tert-butyl ester and the primary alkyl bromide. Lithium aluminum hydride is a potent reducing agent capable of reducing both esters and alkyl halides. slideshare.netbyjus.commasterorganicchemistry.com However, the reduction of esters to primary alcohols is generally a more facile and rapid process compared to the reduction of a primary alkyl bromide to an alkane. organicreactions.org This difference in reactivity allows for the selective reduction of the ester group while preserving the bromo functionality, provided the reaction conditions are carefully controlled.
The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the violent decomposition of the highly reactive LiAlH4 by protic solvents like water. byjus.com The general mechanism involves the initial delivery of a hydride ion to the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the tert-butoxide leaving group to form an intermediate aldehyde. The aldehyde is subsequently reduced by another equivalent of hydride to an alkoxide, which, upon an aqueous workup, is protonated to yield the final primary alcohol, 9-bromo-1-nonanol. slideshare.netmasterorganicchemistry.com
While specific research detailing the reduction of this compound is not extensively published, the reduction of similar long-chain bromoalkanoate esters with LiAlH4 is a well-established synthetic transformation. The yields for such reactions are generally high, often exceeding 80%, contingent on the precise reaction conditions and purification methods employed.
Below is a data table summarizing the expected reaction parameters for the reduction of this compound to 9-bromo-1-nonanol based on analogous transformations.
| Reagent | Solvent | Temperature (°C) | Reaction Time (hours) | Product | Yield (%) |
| Lithium Aluminum Hydride (LiAlH4) | Diethyl Ether or THF | 0 to reflux | 2-6 | 9-bromo-1-nonanol | >80 |
Applications of Tert Butyl 9 Bromononanoate in Advanced Organic Synthesis
Building Block for the Synthesis of Complex Organic Molecules
Tert-Butyl 9-bromononanoate is utilized as a fundamental building block for creating more complex chemical structures. nih.govresearchgate.netbldpharm.com Its identity as a bifunctional linker is key to this application. enamine.net The terminal bromine is an excellent electrophile for reactions with a wide range of nucleophiles, such as amines, thiols, and carbanions. This allows for the covalent attachment of the nine-carbon chain to a substrate of interest.
The tert-butyl ester end of the molecule is robust and generally unreactive to the nucleophilic conditions used to displace the bromide. After the initial coupling reaction, this ester group can be selectively deprotected using acid, such as trifluoroacetic acid, revealing a carboxylic acid. mdpi.com This dual functionality allows for sequential and orthogonal chemical modifications, a crucial strategy in multi-step syntheses. For instance, the bromide can be displaced by a nucleophile on a core scaffold, and the subsequently deprotected carboxylic acid can participate in amide bond formation or other condensation reactions. A related compound, methyl 9-bromononanoate, has been used in the synthesis of potent and effective therapeutic agents, highlighting the utility of this structural motif. sci-hub.se
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 135982-11-5 | bldpharm.comnih.govresearchgate.net |
| Molecular Formula | C₁₃H₂₅BrO₂ | bldpharm.comnih.govresearchgate.net |
| Molecular Weight | 293.24 g/mol | bldpharm.comnih.govresearchgate.net |
| IUPAC Name | This compound | bldpharm.comnih.gov |
| Physical Form | Solid or liquid | nih.gov |
| Storage | Sealed in dry, 2-8°C | nih.govnih.gov |
| InChI Key | HRLVMKFWHUUVAP-UHFFFAOYSA-N | bldpharm.comnih.gov |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Features |
|---|---|
| ¹H NMR | Signals expected for the tert-butyl protons (singlet, ~1.4 ppm), a triplet for the methylene (B1212753) protons adjacent to the bromine (~3.4 ppm), a triplet for the methylene protons adjacent to the carbonyl group (~2.2 ppm), and a complex multiplet for the remaining methylene protons in the alkyl chain (~1.2-1.6 ppm). nih.govrsc.org |
| ¹³C NMR | Resonances anticipated for the quaternary carbon of the tert-butyl group (~80 ppm), the tert-butyl methyl carbons (~28 ppm), the carbonyl carbon (~173 ppm), the carbon bearing the bromine (~34 ppm), and multiple signals for the other methylene carbons in the chain (typically in the 25-35 ppm range). rsc.orgbhu.ac.in |
| IR Spectroscopy | A strong characteristic absorption band for the ester carbonyl (C=O) stretch is expected around 1730-1740 cm⁻¹. Other signals would include C-H stretching vibrations from the alkyl chain and tert-butyl group just below 3000 cm⁻¹. researchgate.netspectroscopyonline.com |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak, but it would be more likely to exhibit a prominent peak corresponding to the loss of the tert-butyl group (M-57), a common fragmentation pattern for tert-butyl esters. nih.gov |
Precursor for Advanced Specialty Polymers and Macromolecules
The terminal alkyl bromide functionality enables this compound to act as an initiator for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). tcichemicals.com In a typical ATRP process, a transition metal complex, commonly copper-based, reversibly activates the carbon-bromine bond to generate a radical, which then initiates the polymerization of vinyl monomers like styrenes or acrylates. sigmaaldrich.comtkk.fi
Using this compound as the initiator allows for the synthesis of well-defined polymers with a tert-butyl ester group at one end of the chain. This "end-functionalized" polymer can then undergo further modification. For example, the hydrolysis of the tert-butyl ester groups along a polymer backbone, such as in poly(tert-butyl acrylate), is a common strategy to produce poly(acrylic acid), a pH-responsive polymer. sigmaaldrich.com By initiating the polymerization of tert-butyl acrylate (B77674) with this compound, a block copolymer precursor could be formed. Subsequent hydrolysis would yield a polymer with a hydrophobic nine-carbon tail and a hydrophilic poly(acrylic acid) block, creating an amphiphilic macromolecule capable of self-assembly. Such materials are investigated for applications in drug delivery and material science. researchgate.net
Utility in the Construction of Macrocyclic Structures
Macrocycles, cyclic molecules containing large rings (typically 12 atoms or more), are of immense interest in medicinal chemistry and materials science due to their unique structural and functional properties. enamine.netnih.gov The synthesis of these large rings is a significant challenge, often hampered by competing intermolecular side reactions. Bifunctional linkers like this compound are instrumental in overcoming these challenges through intramolecular cyclization reactions. nih.govnih.gov
The long, flexible nine-carbon chain of this compound is ideal for spanning large distances within a molecule. In a common strategy, a precursor molecule containing two nucleophilic sites (e.g., a peptide with two cysteine residues or a synthetic scaffold with two amine groups) is reacted with this compound. researchgate.netresearchgate.net The first nucleophile displaces the bromide atom. Then, after deprotection of the tert-butyl ester to reveal the carboxylic acid, an intramolecular reaction with the second nucleophilic group (an amide bond formation, for example) closes the ring, forming the macrocycle. This approach has been successfully employed with similar bromo-ester reagents to produce complex macrocycles. mdpi.com The ability to form large, stable ring systems makes this compound a valuable component in the toolkit for diversity-oriented synthesis of novel macrocyclic compounds. nih.govd-nb.info
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 9-bromononanoic acid |
| tert-Butanol (B103910) |
| 9-bromononoyl chloride |
| Potassium tert-butoxide |
| This compound |
| Trifluoroacetic acid |
| Methyl 9-bromononanoate |
| Styrene |
| Acrylates |
| tert-Butyl acrylate |
| Poly(tert-butyl acrylate) |
| Poly(acrylic acid) |
| Cysteine |
| Amines |
| Thiols |
Polymer Science and Materials Applications Incorporating Tert Butyl 9 Bromononanoate
Incorporation into Polymer Architectures as a Functional Monomer
Theoretically, tert-butyl 9-bromononanoate possesses two key functional groups that could be leveraged in polymer synthesis: the tert-butyl ester and the terminal bromine atom. The long nine-carbon chain could also impart specific properties such as hydrophobicity and flexibility to a polymer backbone.
In polymer chemistry, functional monomers are often used to introduce specific chemical reactivity or physical properties into the resulting polymer. The bromo-functional group of this compound could potentially serve as a site for post-polymerization modification. For instance, it could be converted to other functional groups like azides for "click" chemistry, or used in nucleophilic substitution reactions to attach various moieties.
The tert-butyl ester group is a common protecting group for carboxylic acids. In a polymer context, this group could be hydrolyzed post-polymerization to yield a poly(acrylic acid) derivative with long alkyl spacers, which could be useful in applications requiring pH-responsive materials or for further functionalization.
Despite these theoretical possibilities, there is no available scientific literature demonstrating the actual synthesis of a monomer derived from this compound that can be directly polymerized, nor its incorporation as a comonomer into a polymer chain.
Strategies for Controlled Polymerization with this compound Derivatives
Controlled radical polymerization (CRP) techniques are essential for creating polymers with well-defined architectures, molecular weights, and low dispersity. The bromine atom in this compound suggests its potential use as an initiator in Atom Transfer Radical Polymerization (ATRP), a common type of CRP. However, its application as a monomer in RAFT or NMP is not documented.
Analogs in Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization is a versatile CRP method that functions via a chain transfer agent (CTA), typically a thiocarbonylthio compound. specificpolymers.comwikipedia.org For a compound to act as a monomer in RAFT, it typically needs a polymerizable group, such as a vinyl group. This compound does not possess such a group.
To be used in RAFT, it would need to be chemically modified to introduce a polymerizable moiety. For instance, the bromine could be substituted with a group that is then converted to a methacrylate (B99206) or acrylate (B77674). While the polymerization of functional monomers, including various esters, is common in RAFT, no studies have been found that specifically prepare or polymerize a derivative of this compound. specificpolymers.commdpi.com
Analogs in Nitroxide-Mediated Polymerization (NMP)
NMP is another powerful CRP technique that uses a stable nitroxide radical to control the polymerization of monomers like styrenes and acrylates. wikipedia.orgicp.ac.ru Similar to RAFT, for this compound to be used as a monomer in NMP, it would require a polymerizable group. The literature on NMP extensively covers the polymerization of various functional monomers, but there is no mention of a monomer derived from this compound. mdpi.comnih.gov
The bromine atom could, in theory, allow it to function as an initiator in other forms of CRP like ATRP, but its role as a monomer in NMP is not supported by existing research.
Development of Functional Polymeric Materials with Specific Properties
The development of functional polymeric materials is a cornerstone of modern materials science. The properties of a polymer are dictated by its constituent monomers. If this compound were to be incorporated into a polymer, the long C9 alkyl chain would likely increase the hydrophobicity and lower the glass transition temperature of the resulting material, potentially making it more flexible or elastomeric.
The tert-butyl ester, upon cleavage, would introduce carboxylic acid groups, leading to pH-responsive or hydrophilic polymers. These materials could have applications in areas such as drug delivery, coatings, and adhesives. However, without any experimental data, these potential properties remain speculative. The scientific literature focuses on other functional monomers for these purposes. numberanalytics.com
Computational Chemistry and Advanced Spectroscopic Analysis of Tert Butyl 9 Bromononanoate
Molecular Modeling and Conformational Analysis
Molecular modeling of tert-Butyl 9-bromononanoate is instrumental in understanding its spatial arrangement and dynamic behavior. The molecule's structure is characterized by two key components: the flexible nonanoate (B1231133) chain and the sterically demanding tert-butyl group.
The nine-carbon chain allows for a multitude of conformations due to the free rotation around the carbon-carbon single bonds. Computational methods, such as molecular mechanics (MM) and density functional theory (DFT), can be employed to identify the low-energy conformers. It is anticipated that the extended, anti-periplanar arrangement of the carbon backbone would represent a low-energy state, minimizing steric hindrance. However, intramolecular interactions may lead to folded or bent conformations also being energetically accessible.
Interactive Table: Predicted Conformational Data
| Parameter | Predicted Value | Method |
|---|---|---|
| Dihedral Angle (C-C-C-C) | ~180° (for extended conformer) | Molecular Mechanics |
| Rotational Barrier (Ester C-O) | Higher due to tert-butyl group | DFT Calculation |
Quantum Chemical Calculations of Reactivity, Stability, and Electronic Structure
Quantum chemical calculations provide deeper insights into the electronic properties of this compound, which dictate its reactivity and stability. Methods like DFT can be used to map the electron density distribution, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO).
The HOMO is expected to be localized around the bromine atom and the oxygen atoms of the ester group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is likely centered on the carbonyl carbon and the carbon atom attached to the bromine, suggesting these are the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.
Calculations of electrostatic potential maps would reveal the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. The carbonyl oxygen and the bromine atom are expected to be regions of negative electrostatic potential, while the carbonyl carbon and the hydrogens of the tert-butyl group would exhibit a positive potential. This information is invaluable for predicting intermolecular interactions and the molecule's behavior in different chemical environments.
Interactive Table: Predicted Electronic Properties
| Property | Predicted Location/Value | Significance |
|---|---|---|
| HOMO | Bromine and Ester Oxygen Atoms | Site of electrophilic attack |
| LUMO | Carbonyl Carbon and C-Br Carbon | Site of nucleophilic attack |
| HOMO-LUMO Gap | Moderate | Indicator of kinetic stability |
Advanced Spectroscopic Characterization Techniques
NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR: The spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group at approximately 1.4 ppm. The protons on the carbon adjacent to the bromine atom would appear as a triplet around 3.4 ppm. The methylene (B1212753) group alpha to the carbonyl group is expected to resonate as a triplet around 2.2-2.3 ppm. The remaining methylene protons along the alkyl chain would produce a complex multiplet in the region of 1.2-1.8 ppm.
¹³C NMR: The ¹³C NMR spectrum will display distinct signals for each carbon atom. The quaternary carbon of the tert-butyl group would appear around 80 ppm, and the methyl carbons of this group would resonate at approximately 28 ppm. The carbonyl carbon is expected to have a chemical shift in the range of 170-175 ppm. The carbon bearing the bromine atom would be found further upfield, typically around 33-35 ppm. The other methylene carbons of the nonanoate chain will have signals in the 24-34 ppm range.
Interactive Table: Predicted NMR Chemical Shifts
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| C(CH₃)₃ | ~1.4 | ~28 | s (¹H), q (¹³C) |
| C(CH₃)₃ | - | ~80 | s (¹³C) |
| C=O | - | ~170-175 | s (¹³C) |
| α-CH₂ (to C=O) | ~2.2-2.3 | ~34 | t (¹H), t (¹³C) |
| CH₂Br | ~3.4 | ~33-35 | t (¹H), t (¹³C) |
HRMS is essential for confirming the elemental composition of this compound and for studying its fragmentation patterns. The technique provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. nih.gov
The mass spectrum would show the molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br).
A prominent fragmentation pathway would be the loss of the tert-butyl group as a stable carbocation, resulting in a significant peak at [M-57]⁺. Another expected fragmentation is the loss of isobutylene (B52900), leading to a peak corresponding to 9-bromononanoic acid. Cleavage at the C-Br bond would also be observed. Predicted collision cross-section values can be calculated for different adducts, such as [M+H]⁺ and [M+Na]⁺. uni.lu
Interactive Table: Predicted HRMS Fragmentation
| Fragment Ion | m/z (for ⁷⁹Br) | Description |
|---|---|---|
| [C₁₃H₂₅BrO₂]⁺ | 292.10 | Molecular Ion |
| [C₉H₁₆BrO₂]⁺ | 235.03 | Loss of C₄H₉ (tert-butyl) |
| [C₉H₁₇O₂]⁺ | 157.12 | Loss of Br |
Chromatographic techniques are vital for assessing the purity of this compound and for analyzing reaction mixtures.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, would be a suitable method for purity determination. sielc.com Detection would typically be achieved using a UV detector at a low wavelength, as the molecule lacks a strong chromophore.
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a powerful analytical tool. nih.govnih.gov It allows for the separation of the compound from impurities while simultaneously providing mass information for peak identification. This is particularly useful for identifying byproducts in a synthesis mixture.
Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution and faster analysis times compared to conventional HPLC due to the use of smaller stationary phase particles. nih.gov This can be advantageous for resolving closely related impurities.
Interactive Table: Typical Chromatographic Conditions
| Technique | Column | Mobile Phase | Detection |
|---|---|---|---|
| HPLC | C18 | Acetonitrile/Water Gradient | UV (e.g., 210 nm) |
| LC-MS | C18 | Acetonitrile/Water with Formic Acid | MS (ESI) |
IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the C=O stretching of the ester group in the region of 1730-1740 cm⁻¹. The C-O stretching vibrations of the ester will appear in the 1150-1250 cm⁻¹ range. The C-H stretching vibrations of the alkyl chain and the tert-butyl group will be observed around 2850-2960 cm⁻¹. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹. docbrown.info
Raman Spectroscopy: Raman spectroscopy would also detect the C-H and C-C bond vibrations. The C-Br stretch, which can sometimes be weak in the IR spectrum, may show a more intense signal in the Raman spectrum. spectrabase.com The symmetric vibrations of the tert-butyl group are also often prominent in Raman spectra. researchgate.netresearchgate.net
Interactive Table: Predicted Vibrational Frequencies
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| C=O (Ester) | 1730-1740 (Strong) | 1730-1740 (Weak) | Stretching |
| C-O (Ester) | 1150-1250 (Strong) | 1150-1250 (Medium) | Stretching |
| C-H (Alkyl) | 2850-2960 (Strong) | 2850-2960 (Strong) | Stretching |
Future Perspectives and Emerging Research Avenues for Tert Butyl 9 Bromononanoate
Development of Novel Catalytic Transformations
The presence of a terminal bromine atom in tert-butyl 9-bromononanoate makes it an ideal substrate for a wide array of cross-coupling reactions. While traditional methods are established, future research is expected to focus on novel catalytic systems that offer greater efficiency, sustainability, and functional group tolerance.
One promising area is the use of photoredox catalysis. This approach utilizes visible light to generate radical intermediates under mild conditions, enabling transformations that are often challenging with traditional thermal methods. For this compound, this could involve coupling with a diverse range of radical precursors, such as alkenes, alkynes, and (hetero)arenes, to forge new carbon-carbon bonds. The development of new photocatalysts, including organic dyes and earth-abundant metal complexes, will be crucial in expanding the scope of these reactions.
Another emerging frontier is metallaphotoredox catalysis, which merges photoredox and transition-metal catalysis to achieve unique reactivity. This dual catalytic approach could enable challenging cross-couplings, such as the direct C(sp³)–C(sp³) bond formation, using this compound as the electrophilic partner.
Research is also likely to advance in the realm of nickel-catalyzed cross-coupling reactions. Nickel catalysts are attractive due to their lower cost compared to palladium and their ability to activate C(sp³)–Br bonds effectively. Future developments may include the design of new ligand systems that allow for room-temperature couplings, improved stereocontrol, and the ability to perform reactions in more environmentally benign solvents.
A summary of potential catalytic transformations is presented below:
| Catalytic Strategy | Potential Reaction Partners | Key Advantages |
| Photoredox Catalysis | Alkenes, Alkynes, (Hetero)arenes | Mild reaction conditions, high functional group tolerance. |
| Metallaphotoredox Catalysis | Alkyl fragments, Aryl groups | Access to unique and challenging C(sp³)–C(sp³) couplings. |
| Advanced Nickel Catalysis | Organozinc reagents, Boronic acids | Lower cost, effective activation of C-Br bonds. |
Integration into Automated and Flow Chemistry Systems
The physical properties of this compound, being a liquid at room temperature, make it highly suitable for integration into automated synthesis platforms and continuous flow chemistry systems. These technologies offer significant advantages over traditional batch chemistry, including enhanced safety, improved reproducibility, and the ability to rapidly screen and optimize reaction conditions.
In a flow chemistry setup, reagents are pumped through a network of tubes and reactors, allowing for precise control over parameters such as temperature, pressure, and reaction time. For this compound, this could enable the telescoping of multiple reaction steps. For instance, an initial coupling reaction at the bromide terminus could be immediately followed by in-line purification and subsequent deprotection of the tert-butyl ester to reveal the carboxylic acid, all within a single, continuous process.
Automated synthesis platforms, often utilizing robotic liquid handlers, could employ this compound as a key building block in the automated assembly of compound libraries. By systematically reacting it with a diverse set of nucleophiles or coupling partners in a parallel format, researchers can rapidly generate a large number of distinct molecules for screening in drug discovery or materials science applications. The stability of the tert-butyl ester group under many coupling conditions is a significant asset in this context.
Bio-Inspired Synthesis and Bioconjugation Applications
The structure of this compound, featuring a long aliphatic chain, is reminiscent of fatty acids and other biological lipids. This bio-inspired architecture opens up future avenues in bioconjugation and the synthesis of biologically active molecules.
Furthermore, the deprotected form, 9-bromononanoic acid, could be incorporated into peptides or other biomolecules using standard peptide coupling techniques. The terminal bromide then serves as a handle for subsequent modification, allowing for the site-specific introduction of probes, imaging agents, or other functional moieties. This approach is valuable for creating sophisticated tools for chemical biology research.
Advanced Materials Design and Engineering based on its Derivatives
The bifunctional nature of this compound makes it a compelling monomer for the synthesis of advanced functional polymers and materials. The ability to selectively polymerize through one functional group while leaving the other available for post-polymerization modification is a powerful strategy in materials design.
One potential application is in atom transfer radical polymerization (ATRP). The terminal bromide can act as an initiator for ATRP, allowing for the controlled growth of polymer chains from this site. By using various acrylate (B77674) or styrene-based monomers, polymers with a "hairy-rod" architecture could be created, where the nonanoate (B1231133) chain forms a core with polymer chains emanating from it.
Alternatively, the tert-butyl ester can be deprotected to yield 9-bromononanoic acid. This acid can then be used as a monomer in step-growth polymerization to form polyesters or polyamides. The pendant bromide groups along the polymer backbone would then be available for further reactions, a technique known as post-polymerization modification. This allows for the synthesis of functional polymers where the side chains can be tailored for specific applications, such as:
Self-healing materials: By grafting reactive groups that can form reversible bonds.
Stimuli-responsive polymers: By attaching moieties that respond to changes in pH, light, or temperature.
Functional surfaces: By grafting molecules that alter surface properties like wettability or biocompatibility.
The long alkyl chain also imparts flexibility and can influence the morphology and thermal properties of the resulting polymers, making it a versatile component in the toolbox of polymer chemists.
Q & A
Q. How can researchers reconcile discrepancies in this compound’s reported catalytic activity in cross-coupling reactions?
- Methodology :
Reproducibility Checks : Replicate published protocols with identical reagents (e.g., Pd(PPh₃)₄, K₂CO₃) under inert atmosphere.
In Situ Monitoring : Use ReactIR to track intermediate formation (e.g., oxidative addition vs. transmetallation steps).
Multivariate Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., ligand ratio, temperature) causing variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
